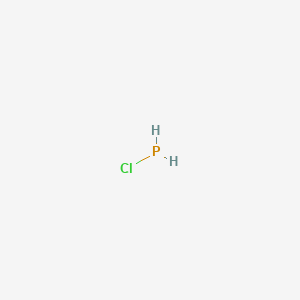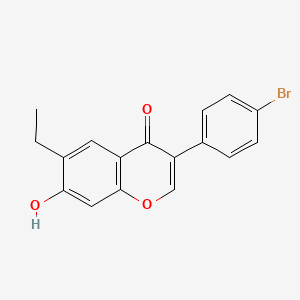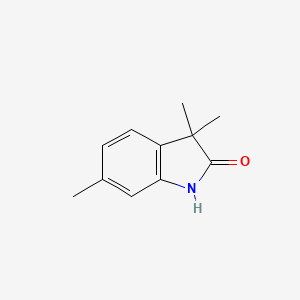
Gemifioxacin Mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gemifioxacin Mesylate is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of naphthyridine and is known for its potent antibacterial properties, making it a valuable compound in the development of antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gemifioxacin Mesylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine core, introduction of the cyclopropyl group, and subsequent functionalization to introduce the aminomethyl and methoxyimino groups.
Formation of the Naphthyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Functionalization: The aminomethyl and methoxyimino groups are introduced through nucleophilic substitution reactions, using appropriate amines and methoxyimino precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Gemifioxacin Mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its antibacterial properties make it a candidate for the development of new antibiotics, particularly against resistant strains of bacteria.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Moxifloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.
Uniqueness
The unique combination of the aminomethyl and methoxyimino groups in Gemifioxacin Mesylate enhances its binding affinity to bacterial enzymes, making it more effective against certain resistant bacterial strains compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H24FN5O7S |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4) |
Clave InChI |
JIYMVSQRGZEYAX-UHFFFAOYSA-N |
SMILES canónico |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)
